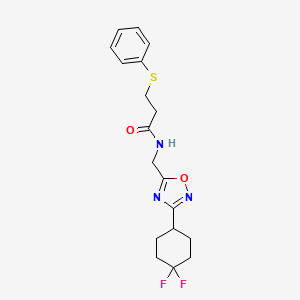
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H21F2N3O2S and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound that belongs to a class of chemicals known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole ring : This five-membered heterocyclic structure is known for its bioisosteric properties and contributes significantly to the compound's biological activity.
- A difluorocyclohexyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- A phenylthio group : This moiety is often associated with increased biological activity due to its ability to engage in π-π stacking interactions with biomolecules.
The molecular formula for this compound is C18H19F2N5O3S with a molecular weight of approximately 423.44 g/mol .
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit various antimicrobial activities. For instance, derivatives of oxadiazole have shown effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds achieving low minimum inhibitory concentrations (MIC) . The incorporation of the difluorocyclohexyl group in this compound may enhance its potency against resistant strains of bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3a | 0.25 | Active against monoresistant Mtb |
| 4a | 0.045 | Highest anti-tubercular activity observed |
Anticancer Activity
The oxadiazole derivatives are also recognized for their anticancer properties. A study highlighted that modifications to the oxadiazole ring can lead to significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 2.76 |
| CaCo-2 (colon cancer) | 9.27 |
| RXF 486 (renal cancer) | 1.143 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The oxadiazole structure has been linked to the inhibition of inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .
The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in disease processes. The oxadiazole ring and the difluorocyclohexyl group are likely critical in modulating these interactions.
Case Studies and Research Findings
- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds as EthR inhibitors, demonstrating enhanced solubility and metabolic stability .
- Cytotoxicity Evaluation : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against tumor cells while sparing non-cancerous cells .
- Neuroprotective Effects : Some derivatives have been explored for their potential neuroprotective effects in models of ischemic stroke by modulating inflammatory responses .
特性
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2S/c19-18(20)9-6-13(7-10-18)17-22-16(25-23-17)12-21-15(24)8-11-26-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNCFXQJOQWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














